CAY10685

概要

説明

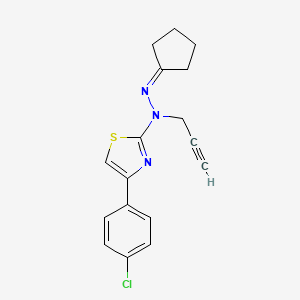

CAY10685は、リシンアセチルトランスフェラーゼ阻害剤CPTH2の細胞活性アナログです。クリックケミストリー反応で使用するためのアルキン部分を有しています。 この化合物は、N-アセチルトランスフェラーゼ10活性を阻害する能力で知られており、特に癌や特定のラミノパチーに関する研究においてクロマチン構造を調節するために使用されてきました .

科学的研究の応用

CAY10685 has a wide range of applications in scientific research:

Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.

Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.

Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.

Industry: Utilized in the development of biochemical assays and labeling techniques .

作用機序

CAY10685は、N-アセチルトランスフェラーゼ10活性を阻害することによりその効果を発揮します。この阻害は、クロマチン構造の変化を引き起こし、遺伝子発現や細胞機能に影響を与える可能性があります。 この化合物のアルキン部分は、クリックケミストリー反応に参加することを可能にし、分子間相互作用と修飾の研究を容易にします .

類似化合物:

CPTH2: this compoundの母体化合物で、リシンアセチルトランスフェラーゼ阻害活性で知られています。

その他のリシンアセチルトランスフェラーゼ阻害剤: 同様の酵素を阻害するが、クリックケミストリー反応のためのアルキン部分がない可能性のある化合物

独自性: this compoundは、クリックケミストリー反応で使用できるアルキン部分があるため、独自です。 この機能により、生体適合性のある方法で分子間相互作用と修飾を研究する上で特に価値のあるものとなります .

準備方法

合成経路および反応条件: CAY10685の合成は、シクロペンタノンと4-(4-クロロフェニル)-2-チアゾリルヒドラゾンおよび2-プロピン-1-イルヒドラゾンの反応を伴います。反応条件は通常、DMF、DMSO、エタノールなどの溶媒の使用を含みます。 この化合物はその後、純度が≥98%になるまで精製されます .

工業的生産方法: this compoundの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、化合物の純度と安定性を確保するための厳しい品質管理対策が含まれています。 この化合物は、長期にわたる安定性を維持するために-20°Cで保管されます .

化学反応の分析

反応の種類: CAY10685は、アルキン部分の存在により主に置換反応を起こします。 また、クリックケミストリー反応にも関与しており、これはバイオコンジュゲーションで一般的に使用される、生体適合性のある小分子反応の一種です .

一般的な試薬と条件:

溶媒: DMF、DMSO、エタノール

試薬: シクロペンタノン、4-(4-クロロフェニル)-2-チアゾリルヒドラゾン、2-プロピン-1-イルヒドラゾン

主な生成物: これらの反応から生成される主な生成物はthis compound自体であり、その後さまざまな科学的用途に使用されます .

4. 科学研究への応用

This compoundは、科学研究において幅広い応用範囲を持ちます。

化学: 分子間相互作用と修飾を研究するために、クリックケミストリー反応で使用されます。

生物学: クロマチン構造を調節し、癌やラミノパチーに関連する核構造の変化を研究するために使用されます。

医学: N-アセチルトランスフェラーゼ10活性を阻害する能力から、癌研究における可能性が調査されています。

産業: 生化学アッセイや標識技術の開発に使用されます .

類似化合物との比較

CPTH2: The parent compound of CAY10685, known for its lysine acetyltransferase inhibitory activity.

Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions

Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .

特性

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMHEOHMFFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

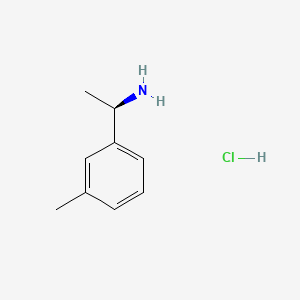

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)